Lanopepden
Overview
Description
Lanopepden is a small molecule compound that has been investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections. It is known for its activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria . The compound has been used in clinical trials for conditions such as pneumonia, skin infections, and other bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lanopepden is synthesized through a series of chemical reactions involving the formation of a peptide deformylase inhibitor. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce the compound in larger quantities. This process requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and other advanced manufacturing techniques can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
Lanopepden undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be employed to introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Lanopepden has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide deformylase inhibition and other enzymatic processes.
Biology: this compound is investigated for its antibacterial properties and its ability to inhibit bacterial protein synthesis.
Medicine: The compound has been tested in clinical trials for treating bacterial infections, including MRSA and other resistant strains.
Industry: This compound’s antibacterial properties make it a candidate for use in disinfectants and preservatives
Mechanism of Action
Lanopepden exerts its effects by inhibiting peptide deformylase (PDF), an enzyme crucial for bacterial protein synthesis. By binding to the active site of PDF, this compound prevents the removal of the formyl group from nascent proteins, thereby inhibiting bacterial growth and proliferation . This mechanism is particularly effective against Gram-positive bacteria, including MRSA .
Comparison with Similar Compounds
Similar Compounds
GSK-1322322: Another peptide deformylase inhibitor with similar antibacterial properties.
Telacebec (Q203): An anti-tuberculosis agent targeting cytochrome b subunit qcrB.
BMAP-28: An antibiotic peptide with a different mechanism of action but similar antibacterial activity
Uniqueness
Lanopepden’s uniqueness lies in its potent inhibition of peptide deformylase, making it highly effective against resistant bacterial strains. Its specific mechanism of action and broad-spectrum activity distinguish it from other antibacterial agents .
Properties
IUPAC Name |
N-[(2R)-3-[2-[6-[(9aS)-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl]-5-fluoro-2-methylpyrimidin-4-yl]hydrazinyl]-2-(cyclopentylmethyl)-3-oxopropyl]-N-hydroxyformamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34FN7O4/c1-15-24-20(19(23)21(25-15)29-7-6-28-8-9-34-13-18(28)12-29)26-27-22(32)17(11-30(33)14-31)10-16-4-2-3-5-16/h14,16-18,33H,2-13H2,1H3,(H,27,32)(H,24,25,26)/t17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHNZGMQMGFQGW-MSOLQXFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)N2CCN3CCOCC3C2)F)NNC(=O)C(CC4CCCC4)CN(C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C(C(=N1)N2CCN3CCOC[C@@H]3C2)F)NNC(=O)[C@H](CC4CCCC4)CN(C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34FN7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00151006 | |
Record name | GSK-322 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00151006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152107-25-9 | |
Record name | Lanopepden [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1152107259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lanopepden | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11912 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GSK-322 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00151006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(2R)-2-(cyclopentylmethyl)-3-(2-{5-fluoro-6-[(9aS)-hexahydropyrazino[2,1-c][1,4]oxazin-8(1H)-yl]-2-methyl-4-pyrimidinyl}hydrazino)-3-oxopropyl]hydroxyformamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LANOPEPDEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12M6KFD07E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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